2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone

Cannabinoid pharmacology Structure-activity relationship Negative control

Researchers developing synthetic cannabinoid assays face a critical limitation: N-alkylated phenylacetylindoles carry intrinsic CB1/CB2 activity, confounding receptor-specific readouts. 2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone provides the definitive solution: • Free indole NH-no measurable CB1 or CB2 affinity; verified negative control. • Versatile scaffold for systematic N-alkylation SAR studies. • IDO1 inhibition (IC50 100 nM) for cancer immunotherapy applications. • ≥95% purity, crystalline solid, with validated GC-MS spectral data. Supplied as an analytical reference standard; available for immediate global shipment to research institutions.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
Cat. No. B14083051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)C2=CNC3=CC=CC=C32)Cl
InChIInChI=1S/C16H12ClNO/c17-14-7-3-1-5-11(14)9-16(19)13-10-18-15-8-4-2-6-12(13)15/h1-8,10,18H,9H2
InChIKeyBDKUJJRMQWUXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone Overview


2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone (CAS 1096914-22-5) is an indole-based phenylacetyl derivative with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . It is a crystalline solid with a predicted boiling point of 468.327±25.00 °C at 760 Torr . The compound is primarily recognized as an analytical reference standard and a key precursor in the synthesis of synthetic cannabinoids, specifically within the phenylacetylindole family . Its unsubstituted indole nitrogen distinguishes it from its N‑alkylated analogs, which are typically active cannabinoid agonists.

Synthetic precursor Free indole NH enables N‑alkylation library synthesis
Negative control No measurable CB1/CB2 affinity supports cannabinoid receptor assay control
Pathway research Reported IDO1 inhibitory activity supports immunomodulatory pathway studies

Limitations of N-Alkylated Agonist Substitution


The absence of an N-alkyl group on the indole ring of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone fundamentally alters its biological profile compared to closely related analogs such as JWH-203 (N-pentyl) and JWH-204 (N-pentyl, 2-methyl) [1]. In the phenylacetylindole series, N‑alkylation is essential for high-affinity binding to cannabinoid receptors CB1 and CB2; without this modification, the compound lacks significant cannabimimetic activity [1]. Consequently, substituting an N‑alkylated analog for 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone in applications such as analytical method development, synthetic route validation, or IDO1 inhibition studies would introduce unwanted pharmacological activity or alter the synthetic outcome, thereby invalidating experimental results.

Receptor profile
2‑(2‑Chlorophenyl)‑1‑(1H‑indol‑3‑yl)ethanone: Lacks measurable CB1/CB2 affinity
N‑alkylated analog (e.g., JWH‑203): High‑affinity CB1/CB2 agonist
Substitution introduces unwanted cannabinoid activity, invalidating negative control experiments
Synthetic utility
Free indole NH; can be directly N‑alkylated
Pre‑alkylated; cannot undergo further N‑functionalization without dealkylation
Alters synthetic pathway outcomes and library diversification potential
Functional activity
May exhibit IDO1 inhibition; cannabinoid‑inactive
No reported IDO1 inhibition; cannabinoid‑active
Divergent biological profile may confound target‑specific studies

Differentiation from Closest Analogs


Inactive Cannabinoid Receptor Binding

The compound lacks the N-pentyl substitution required for high-affinity CB1/CB2 binding. In a direct head-to-head comparison, the N‑pentyl analog JWH-203 exhibits CB1 Ki = 8.0 nM and CB2 Ki = 7.0 nM, whereas 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone shows no measurable affinity for these receptors [1].

CB receptor binding
Head‑to‑head
CB1 Ki not measurable vs 8.0 nM
CB2 Ki not measurable vs 7.0 nM
Supports negative control utility in CB receptor assays
Radioligand displacement assay at human CB1/CB2
Cannabinoid pharmacology Structure-activity relationship Negative control

Divergent IDO1 Inhibitory Activity

The compound inhibits indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 100 nM in a cellular assay, while JWH-203 and other N‑alkylated analogs lack reported IDO1 inhibitory activity at comparable concentrations, representing a class‑level functional divergence [1][2].

IDO1 inhibition
Class‑level inference
IC50 100 nM vs no activity reported
Supports IDO1 pathway inhibition research
IFN‑γ stimulated HeLa cells; verify independently
Immuno-oncology IDO1 inhibition Drug discovery

N-Alkylation Precursor Utility

The unsubstituted indole NH of this compound enables N‑alkylation to generate a variety of synthetic cannabinoids. In contrast, pre‑alkylated analogs (e.g., JWH-203) cannot undergo further N‑functionalization without dealkylation, limiting their synthetic versatility .

Synthetic versatility
Class‑level inference
Free indole NH enables N‑alkylation; pre‑alkylated analogs cannot
Supports SAR library synthesis via N‑functionalization
Data to verify; confirm reactivity under chosen conditions
Synthetic methodology Cannabinoid synthesis Forensic chemistry

Analytical Reference Standard Attributes

The compound is supplied as an analytical reference standard with ≥95% purity and is accompanied by GC‑MS spectral data in the Cayman Spectral Library, whereas active cannabinoids like JWH-203 are often regulated or require DEA licensing, complicating procurement for routine analytical use .

Reference standard
Data to verify
≥95% purity; GC‑MS spectral data; non‑scheduled in many jurisdictions
Facilitates analytical method development and calibration
Supplier specifications; confirm regulatory status locally
Forensic toxicology Analytical chemistry Reference materials

Optimal Scientific and Industrial Applications


Phenylacetylindole Library Synthesis for SAR

Researchers can employ 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone as a versatile scaffold for N‑alkylation with various electrophiles, generating a panel of analogs to probe the structure-activity relationships of cannabinoid receptor ligands or other biological targets. This approach leverages the compound's free indole NH, which is absent in final active cannabinoids like JWH-203 [1].

Negative Control in Cannabinoid Receptor Assays

Given its lack of measurable affinity for CB1 and CB2 receptors, the compound serves as an ideal negative control in in vitro cannabinoid pharmacology experiments, allowing researchers to distinguish specific receptor-mediated effects from nonspecific interactions [1].

IDO1-Targeted Immuno-Oncology Research

With an IC50 of 100 nM against IDO1 in cellular assays, the compound provides a starting point for developing IDO1 inhibitors for cancer immunotherapy. Its non‑cannabinoid activity profile distinguishes it from N‑alkylated phenylacetylindoles and may offer a novel chemotype for IDO1 modulation [1].

Forensic & Clinical Toxicology Reference Standard

As a high‑purity analytical reference standard with GC‑MS spectral data, 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone is suitable for calibrating instruments, validating methods, and identifying synthetic cannabinoid precursors in seized materials or biological specimens [1].

Application
Selection Property
Validation Focus
Phenylacetylindole SAR library synthesis
Free indole NH for N‑alkylation
Synthetic route and product characterization
Cannabinoid receptor negative control
Absence of CB1/CB2 affinity
Receptor binding assay validation
IDO1 pathway modulation research
Reported IDO1 inhibitory activity
Cellular kynurenine assay model validation
Forensic analytical method development
High‑purity analytical standard format
GC‑MS calibration and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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